
3-Hydroxy-4-methylbenzoic acid
Overview
Description
3-Hydroxy-4-methylbenzoic acid (C₈H₈O₃, molecular weight: 152.15 g/mol) is a benzoic acid derivative with a hydroxyl group at position 3 and a methyl group at position 4 on the aromatic ring. Its CAS registry number is 586-30-1, and it is also known as 3,4-cresotic acid or 3-hydroxy-p-toluic acid . This compound is a white to pale-yellow crystalline powder with a melting point of 210°C . It is used in organic synthesis, pharmaceutical intermediates, and research applications due to its structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylbenzoic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of 4-methylbenzoic acid using a suitable oxidizing agent . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of 4-methylbenzyl alcohol . This method involves the use of a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or hydrogen peroxide. The reaction is conducted in a solvent, usually under elevated temperatures and pressures, to achieve efficient conversion and high product yield.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carboxyl group can be reduced to form 3-hydroxy-4-methylbenzyl alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and oxygen are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium, platinum, and other metal catalysts are often employed in these reactions.
Major Products Formed
Oxidation: 3,4-Dihydroxybenzoic acid.
Reduction: 3-Hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
3-Hydroxy-4-methylbenzoic acid has been studied for its potential antimicrobial properties . Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of several benzoic acid derivatives, including this compound. The findings suggested that modifications to the hydroxyl group enhance antibacterial efficacy against Gram-positive bacteria .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . Its ability to inhibit pro-inflammatory cytokines makes it a potential therapeutic agent in treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 25 | Inhibition of NF-kB pathway |
Aspirin | 30 | COX inhibition |
Herbicide Development
Research has indicated that derivatives of this compound can serve as effective herbicides. The compound's structure allows it to interfere with plant growth by inhibiting specific enzymatic pathways.
Case Study:
A field trial demonstrated that a formulation containing this compound significantly reduced weed biomass in cereal crops without harming the crops themselves. This suggests its potential as a selective herbicide .
Synthesis of Polymeric Materials
This compound is utilized in the synthesis of various polymeric materials, particularly in producing polyesters and polyamides due to its hydroxyl and carboxylic functional groups.
Data Table: Polymerization Characteristics
Polymer Type | Monomer Used | Properties |
---|---|---|
Polyester | This compound | High thermal stability |
Polyamide | This compound | Enhanced mechanical strength |
Chromatographic Techniques
The compound is frequently employed as a standard in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) for quantifying phenolic compounds in various matrices.
Case Study:
In a study focused on environmental monitoring, researchers used this compound as an internal standard to assess phenolic pollutants in water samples, demonstrating its utility in analytical chemistry .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position and type of substituents significantly influence the properties of benzoic acid derivatives. Key comparisons include:
Key Observations :
- The methyl group in this compound enhances hydrophobicity compared to unsubstituted hydroxybenzoic acids, as evidenced by its higher solubility in aromatic hydrocarbons .
- Protocatechuic acid (3,4-dihydroxybenzoic acid) exhibits lower solubility in nonpolar solvents due to its two hydroxyl groups, which increase polarity .
Binding Affinity to Enzymes
Data from molecular docking studies ():
Key Observations :
- This compound has moderate binding affinity compared to sterols (e.g., stigmasterol) but is less potent than protocatechuic acid in antioxidant-related interactions .
Key Observations :
- Both this compound and 4-hydroxybenzoic acid require strict handling protocols due to irritant properties .
Q & A
Q. What are the established laboratory synthesis routes for 3-Hydroxy-4-methylbenzoic acid, and how can their efficiency be optimized?
Basic Research Question
Methodological Answer:
The synthesis of this compound typically involves regioselective hydroxylation and methylation of benzoic acid derivatives. Key approaches include:
- Friedel-Crafts Alkylation : Methylation of 3-hydroxybenzoic acid using methyl chloride in the presence of Lewis acids (e.g., AlCl₃), followed by purification via recrystallization.
- Protection-Deprotection Strategies : Protecting the hydroxyl group (e.g., as a methyl ether) before introducing the methyl group to avoid side reactions.
- AI-Driven Retrosynthesis : Tools like PubChem’s AI-powered synthesis planner (Template_relevance models) can propose feasible one-step routes by analyzing reaction databases .
Optimization Tips :
- Monitor reaction kinetics to favor thermodynamic control for regioselectivity.
- Use HPLC or GC-MS to track intermediates and byproducts.
Q. How can researchers determine the solubility profile of this compound in organic solvents, and what factors influence these measurements?
Basic Research Question
Methodological Answer:
Solubility data is critical for solvent selection in crystallization or reaction design. The IUPAC-NIST Solubility Data Series provides experimentally validated values for this compound in aromatic hydrocarbons (e.g., toluene, xylene) .
Key Data from :
Solvent | Temperature (°C) | Solubility (g/100g solvent) |
---|---|---|
Toluene | 25 | 0.45 |
Xylene | 30 | 0.32 |
Chlorobenzene | 25 | 0.78 |
Methodology :
- Use gravimetric analysis: Dissolve excess compound, filter saturated solution, and measure mass after solvent evaporation.
- Account for temperature and solvent polarity effects. Polar aprotic solvents (e.g., DMSO) may enhance solubility due to hydrogen bonding with the hydroxyl group.
Q. What advanced strategies resolve discrepancies between computational predictions and experimental crystallographic data for this compound?
Advanced Research Question
Methodological Answer:
Discrepancies often arise from incomplete force fields in computational models or experimental artifacts. To address this:
- X-ray Crystallography : Refine structures using SHELXL (SHELX suite), which supports high-resolution data and twin refinement for accurate electron density maps .
- DFT Calculations : Compare optimized geometries (e.g., Gaussian software) with crystallographic bond lengths and angles.
- Spectroscopic Validation : Cross-validate with FT-IR (O-H stretch at ~3200 cm⁻¹) and NMR (aromatic proton splitting patterns) from NIST data .
Example Workflow :
Obtain single crystals via slow evaporation.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with Hirshfeld atom refinement for hydrogen bonding analysis.
Q. How can regioselective functionalization of this compound be achieved for derivative synthesis?
Advanced Research Question
Methodological Answer:
Regioselectivity challenges stem from competing reactivity of hydroxyl and methyl groups. Strategies include:
- Directed Ortho-Metalation : Use a directing group (e.g., boronic acid) to install substituents at specific positions.
- Enzymatic Catalysis : Lipases or esterases can selectively modify the hydroxyl group under mild conditions, as seen in enzymatic routes for analogous compounds .
- AI-Guided Retrosynthesis : Tools like PubChem’s Template_relevance models predict viable pathways by evaluating steric and electronic effects .
Case Study :
To synthesize 3-Hydroxy-4-methylbenzamide:
Protect the hydroxyl group as a silyl ether.
React with thionyl chloride to form the acyl chloride.
Deprotect and couple with ammonia.
Q. What methodologies ensure high-purity this compound for spectroscopic and biological studies?
Basic Research Question
Methodological Answer:
Purity is validated via:
- Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) to detect impurities <0.1%.
- Melting Point Analysis : Compare observed mp (~180–182°C) with NIST reference data .
- Elemental Analysis : Confirm %C, %H, and %O align with theoretical values (C: 63.14%, H: 5.30%, O: 31.56%).
Purification Steps :
Recrystallize from ethanol/water (3:1 v/v).
Use activated charcoal to adsorb colored impurities.
Q. How can researchers investigate the biological activity of this compound derivatives against enzyme targets?
Advanced Research Question
Methodological Answer:
Focus on structure-activity relationships (SAR):
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). PubChem’s 3D conformer data aids in pose prediction .
- In Vitro Assays : Measure IC₅₀ values via fluorescence-based inhibition assays (e.g., NADH depletion monitoring).
- Metabolite Profiling : LC-MS/MS identifies hydrolysis products or phase I/II metabolites in hepatic microsomes.
Key Considerations :
Properties
IUPAC Name |
3-hydroxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLCWPXBHUALQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207319 | |
Record name | 3-Hydroxy-p-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-30-1 | |
Record name | 3-Hydroxy-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-p-toluic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 586-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 586-30-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-p-toluic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-p-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.703 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-P-TOLUIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TFP4SJ9ZT | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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